molecular formula C13H18ClNO2 B5489209 2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethylpropanamide

2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethylpropanamide

Cat. No. B5489209
M. Wt: 255.74 g/mol
InChI Key: LPGFOERGYSRMKV-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethylpropanamide” is an organic compound containing a chloro group (-Cl), a dimethylphenoxy group (C6H4OCH3), and a dimethylpropanamide group (C3H7CON(CH3)2). The presence of these functional groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational chemistry tools, it’s not possible to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloro group might undergo nucleophilic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties to consider might include its polarity, solubility, stability, and reactivity .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-8-6-11(7-9(2)12(8)14)17-10(3)13(16)15(4)5/h6-7,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFOERGYSRMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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